molecular formula C14H17NO4S B2802135 (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide CAS No. 515125-92-5

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B2802135
CAS RN: 515125-92-5
M. Wt: 295.35
InChI Key: VNMPLTXORKIGEK-QPJJXVBHSA-N
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Description

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide, also known as DTTAA, is a synthetic compound that has garnered significant interest in scientific research due to its unique structure and potential applications in various fields.

Scientific Research Applications

Polymer Science Applications

Acrylamide derivatives are key in developing thermoresponsive polymers, which have applications in drug delivery systems and tissue engineering. For example, Du et al. (2010) synthesized poly(meth)acrylamide derivatives with cyclic orthoester groups, revealing their aqueous solution properties and pH-dependent hydrolysis behaviors. These polymers dissolve in water at low temperatures and exhibit thermosensitivity, making them suitable for controlled release systems (Du et al., 2010). Additionally, Lu et al. (2010) synthesized optically active polyacrylamides bearing an oxazoline pendant to study the influence of stereoregularity on chiroptical properties and chiral recognition, emphasizing their potential in asymmetric catalysis and sensor technologies (Lu et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have been explored as corrosion inhibitors, such as in the work by Abu-Rayyan et al. (2022), where acrylamide derivatives were assessed for their efficacy in protecting copper from corrosion in nitric acid solutions. Their research demonstrated that these compounds act as mixed-type inhibitors, highlighting their importance in the field of material preservation and industrial applications (Abu-Rayyan et al., 2022).

Fluorescence Studies

Acrylamide derivatives are utilized in fluorescence studies to investigate interactions with proteins, such as bovine serum albumin (BSA). Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and studied their binding with BSA through fluorescence and UV–vis spectral studies. This research is crucial for understanding drug-protein interactions and developing new fluorescent probes (Meng et al., 2012).

Crystallography and Structural Analysis

The study of acrylamide derivatives extends to crystallography to elucidate their structural properties. Chenna et al. (2008) reported the synthesis, separation, and crystal structures of E and Z isomers of acrylamide derivatives, providing insight into their stereochemical configurations. This work is foundational in the development of materials with specific optical or electronic properties (Chenna et al., 2008).

properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-19-13-5-2-11(3-6-13)4-7-14(16)15-12-8-9-20(17,18)10-12/h2-7,12H,8-10H2,1H3,(H,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMPLTXORKIGEK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide

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